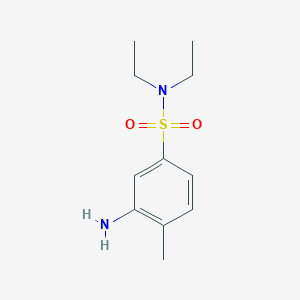

3-amino-N,N-diethyl-4-methylbenzenesulfonamide

Description

Propriétés

IUPAC Name |

3-amino-N,N-diethyl-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2S/c1-4-13(5-2)16(14,15)10-7-6-9(3)11(12)8-10/h6-8H,4-5,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URPZZPGQCSFZLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407317 | |

| Record name | 3-amino-N,N-diethyl-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17354-60-8 | |

| Record name | 3-amino-N,N-diethyl-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

3-Amino-N,N-diethyl-4-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H20N2O2S

- Molecular Weight : 256.36 g/mol

The compound features an amino group and a sulfonamide moiety, which are critical for its biological interactions. The presence of diethyl and methyl substituents enhances its chemical reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The sulfonamide group can participate in hydrogen bonding, which is essential for enzyme inhibition and modulation of biochemical pathways.

Interaction with Enzymes

Research indicates that sulfonamides often act as inhibitors of carbonic anhydrase (CA) isoforms. For instance, studies have shown that derivatives of this compound exhibit significant inhibitory activity against CA IX and CA XII, which are associated with tumor growth and metastasis .

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains:

- Tested Bacteria :

- Staphylococcus aureus

- Escherichia coli

- Proteus mirabilis

In vitro studies demonstrated that this compound exhibited varying degrees of antibacterial activity, with minimum inhibitory concentration (MIC) values indicating its potency against Gram-positive and Gram-negative bacteria .

Anticancer Potential

Recent investigations have explored the anticancer potential of this compound. It has been noted that sulfonamide derivatives can inhibit glyoxalase I (Glo-I), an enzyme implicated in cancer cell proliferation. The inhibition of Glo-I by compounds similar to this compound suggests a promising avenue for developing anticancer agents .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of the biological activity of this compound:

- Antibacterial Activity Study :

- Enzyme Inhibition Studies :

- Anticancer Research :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Amino-N,N-diethylbenzenesulfonamide | Similar to 3-amino derivative | Moderate antibacterial activity |

| 3-Amino-N,N-dimethylbenzenesulfonamide | Lacks diethyl groups | Reduced enzyme inhibition potency |

| 3-Amino-N,N-diethyl-4,5-dimethylbenzenesulfonamide | Additional methyl groups | Enhanced reactivity and potential |

The unique structural features of this compound contribute to its distinct biological activity compared to related compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

Antibacterial Properties

3-Amino-N,N-diethyl-4-methylbenzenesulfonamide exhibits significant antibacterial activity. Sulfonamides, including this compound, function by mimicking para-aminobenzoic acid (PABA), a substrate necessary for bacterial folate synthesis. This mechanism inhibits bacterial growth, making the compound a candidate for treating bacterial infections.

Potential Anti-inflammatory Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory properties. However, further research is required to substantiate these claims and explore its mechanisms of action in inflammation.

Synthesis of Azo Dyes

Another prominent application of this compound is in the synthesis of azo dyes. These dyes are widely used in textiles and other industries due to their vibrant colors and stability. The compound acts as a diazo component in the synthesis process, which involves coupling reactions that yield azo compounds with diverse applications.

Chemical Synthesis and Derivatives

The versatility of this compound extends to its role as a building block in organic synthesis. It can be utilized to create various derivatives that may exhibit unique biological activities or chemical properties. The following table summarizes some related compounds and their key features:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Sulfanilamide | CHNOS | First discovered sulfonamide antibiotic |

| N,N-Diethyl-p-toluenesulfonamide | CHNOS | Similar structure but lacks amino group |

| 4-Amino-N,N-diethylbenzenesulfonamide | CHNOS | Contains an amino group but different substitutions |

The structural uniqueness of this compound enhances its antibacterial activity while potentially offering additional therapeutic benefits compared to other similar compounds.

Case Study 1: Antibacterial Efficacy

A study conducted on various sulfonamides, including this compound, demonstrated its effectiveness against multiple strains of bacteria. The compound was tested in vitro against Gram-positive and Gram-negative bacteria, showing promising results that warrant further clinical investigation.

Case Study 2: Azo Dye Synthesis

Research highlighted the use of this compound in synthesizing azo dyes for textile applications. The study outlined the reaction pathways and conditions required to achieve optimal yields and colorfastness in the final products, showcasing its industrial relevance.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations on the Benzene Ring

N,N-Diethyl-4-methylbenzenesulfonamide

- Structure: Lacks the 3-amino group.

- Properties: Reduced polarity compared to the amino-substituted analog.

- Synthesis : Formed via S–N bond cleavage under basic conditions, highlighting the importance of protecting reactive groups during synthesis .

3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide

- Structure : Methoxy (-OCH₃) replaces the methyl group at the 4-position.

- Properties : The methoxy group increases electron density on the ring, enhancing resonance effects. This may improve stability but reduce lipophilicity compared to the methyl analog .

4-Amino-N,N-dimethylbenzenesulfonamide

- Structure: Amino group at the 4-position with dimethyl (-N(CH₃)₂) sulfonamide.

- Dimethyl substituents reduce steric hindrance compared to diethyl groups .

Substituent Variations on the Sulfonamide Group

N,N-Dimethyl-4-chloro-3-nitrobenzenesulfonamide

- Structure: Nitro (-NO₂) and chloro (-Cl) groups at the 3- and 4-positions, respectively, with dimethyl sulfonamide.

- Properties : Electron-withdrawing nitro and chloro groups decrease electron density, making the sulfonamide less nucleophilic. This compound is used in dye and pesticide synthesis .

N,N-Diethyl-4-({[(2-phenoxyacetyl)amino]carbothioyl}amino)benzenesulfonamide

- Structure: Complex thiourea and phenoxyacetyl substituents.

Research Findings and Bioactivity

Antimicrobial Activity

Sulfonamide derivatives with amino groups exhibit enhanced antimicrobial properties. For example, 4-{[(E)-2,3-dihydroxybenzylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide (a Schiff base analog) shows activity against Gram-positive bacteria due to the chelating ability of the imine group . The 3-amino group in the target compound may similarly enhance metal-binding capacity, improving antimicrobial efficacy .

Enzyme Inhibition

In MurA enzyme inhibition studies, aromatic systems in sulfonamides are critical for π-π interactions with the active site. Aliphatic substituents (e.g., morpholine) reduce potency, underscoring the importance of the aromatic amino group in 3-amino-N,N-diethyl-4-methylbenzenesulfonamide .

Data Table: Key Properties of Selected Sulfonamides

Q & A

Q. What are the standard synthetic routes for 3-amino-N,N-diethyl-4-methylbenzenesulfonamide, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves sulfonation of substituted aniline derivatives, followed by alkylation. For example, analogous compounds like 4-amino-N-(5-methylisoxazol-3-yl)benzene sulfonamide are synthesized via diazo coupling reactions using 4-acetyl-3-hydroxyphenyl diazonium salts, with intermediates purified via recrystallization and characterized by elemental analysis (C, H, N), UV-Vis spectroscopy (λmax 450–500 nm for azo bonds), and molar conductivity measurements . Key steps include controlling reaction pH (6–7) to optimize diazonium salt stability and using ethanol/water solvent systems for crystallization.

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

- Elemental Analysis : Verify empirical formulas (e.g., C, H, N within ±0.3% deviation).

- UV-Vis Spectroscopy : Identify π→π* transitions in aromatic/azo groups (e.g., peaks at 260 nm for sulfonamide backbone and 480 nm for metal complexes) .

- FT-IR : Confirm sulfonamide S=O stretches (1320–1160 cm⁻¹) and N-H bends (3450 cm⁻¹).

- Molar Conductivity : Differentiate ionic vs. neutral metal complexes (e.g., Λm = 70–100 Ω⁻¹ cm² mol⁻¹ for 1:2 electrolytes) .

Advanced Research Questions

Q. How can researchers design experiments to study metal coordination behavior with this compound?

Methodological Answer:

- Stoichiometric Studies : Use Job’s method (continuous variation) to determine metal-ligand ratios. For Co(II), Ni(II), and Cu(II), molar ratio plots (absorbance vs. [M]/[L]) often indicate 1:2 (metal:ligand) complexes .

- pH-Dependent Stability : Perform potentiometric titrations (pH 2–10) to identify stable complex formation windows (e.g., pH 5–7 for Cu(II)) .

- Magnetic Susceptibility : Confirm octahedral geometry (μeff = 2.8–3.5 BM for high-spin d⁷ Co(II)) vs. square planar (μeff ~1.7 BM for d⁸ Ni(II)) .

Q. How can contradictions in spectroscopic data for sulfonamide derivatives be resolved?

Methodological Answer:

- Contradiction Example : Discrepancies in UV-Vis λmax values for metal complexes may arise from solvent polarity or counterion effects.

- Resolution :

Q. What frameworks guide the investigation of biological activity in sulfonamide derivatives?

Methodological Answer:

- Enzyme Inhibition Assays : Test against carbonic anhydrase or dihydrofolate reductase using fluorometric assays (e.g., IC₅₀ determination via dose-response curves) .

- Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., binding energy ≤ -8 kcal/mol suggests strong interaction) .

- QSAR Models : Correlate substituent effects (e.g., Hammett σ values) with antimicrobial activity (MIC values) using multiple linear regression .

Methodological Design & Theoretical Frameworks

Q. How should researchers integrate theoretical frameworks into studies of sulfonamide reactivity?

Methodological Answer:

- Conceptual Basis : Apply HSAB theory to predict metal-ligand preferences (e.g., Cu(II) as a borderline acid binding to sulfonamide’s N/S donors) .

- Kinetic vs. Thermodynamic Control : Use variable-temperature NMR to distinguish reaction pathways (e.g., 25°C vs. 60°C for sulfonation intermediates) .

- Statistical Validation : Apply ANOVA to compare synthetic yields under varying conditions (e.g., p < 0.05 for optimized pH 6.5 vs. pH 4) .

Q. What comparative approaches are used to differentiate this compound from structural analogs?

Methodological Answer:

- TLC/Rf Comparison : Use silica gel plates with chloroform/methanol (9:1) to distinguish Rf values (e.g., 0.45 for target vs. 0.32 for 3-amino-4-chloro analogs) .

- Mass Spectrometry : Compare fragmentation patterns (e.g., m/z 285 [M+H]⁺ for target vs. m/z 319 for chlorinated derivatives) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition at 220°C vs. 195°C for methoxy-substituted analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.